molecular formula C21H48O2Si2 B021129 (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane CAS No. 104519-19-9

(4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane

Cat. No. B021129
M. Wt: 388.8 g/mol
InChI Key: GQGUSUPCZSIJHL-UHFFFAOYSA-N
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Description

(4-Octylcyclohexyl)methanol; trimethyl(trimethylsilyloxy)silane, commonly known as OTS, is a widely used self-assembled monolayer (SAM) for surface modification. SAMs are thin films formed by the adsorption of molecules on a substrate. OTS SAMs have been used to modify various surfaces, including metals, semiconductors, and polymers, for a wide range of applications, such as electronics, biosensors, and microfluidics.

Mechanism Of Action

OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes form through the adsorption of OTS molecules on a substrate. The molecules are oriented with the alkyl chains pointing away from the substrate and the hydroxyl group pointing towards the substrate. The resulting (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane is highly ordered and densely packed, with the alkyl chains forming a hydrophobic barrier on the surface.

Biochemical And Physiological Effects

OTS has no known biochemical or physiological effects, as it is primarily used as a surface modifier.

Advantages And Limitations For Lab Experiments

OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes have several advantages for lab experiments, including their ease of synthesis, stability, and reproducibility. They also provide a well-defined surface for the study of molecular interactions. However, OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes have some limitations, such as their limited solubility in organic solvents and their sensitivity to humidity.

Future Directions

There are several future directions for the use of OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes in scientific research. One direction is the development of new methods for the synthesis of OTS and other (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes. Another direction is the use of OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes for the study of protein-protein interactions and the development of protein biosensors. Additionally, OTS (4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silanes could be used to modify the surface of nanoparticles for drug delivery applications.

Synthesis Methods

OTS can be synthesized by the reaction of (4-octylcyclohexyl)magnesium bromide with trimethylchlorosilane, followed by the hydrolysis of the resulting trimethylsilyl ether with water. The product is then purified by column chromatography.

Scientific Research Applications

OTS has been extensively used in scientific research as a surface modifier for various applications. For example, it has been used to modify the surface of gold electrodes for electrochemical biosensors, to modify the surface of silicon substrates for microfluidic devices, and to modify the surface of glass substrates for the study of protein adsorption.

properties

CAS RN

104519-19-9

Product Name

(4-Octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane

Molecular Formula

C21H48O2Si2

Molecular Weight

388.8 g/mol

IUPAC Name

(4-octylcyclohexyl)methanol;trimethyl(trimethylsilyloxy)silane

InChI

InChI=1S/C15H30O.C6H18OSi2/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14;1-8(2,3)7-9(4,5)6/h14-16H,2-13H2,1H3;1-6H3

InChI Key

GQGUSUPCZSIJHL-UHFFFAOYSA-N

SMILES

CCCCCCCCC1CCC(CC1)CO.C[Si](C)(C)O[Si](C)(C)C

Canonical SMILES

CCCCCCCCC1CCC(CC1)CO.C[Si](C)(C)O[Si](C)(C)C

synonyms

trans-4-Octylcyclohexylmethanol trimethylsilyl ether

Origin of Product

United States

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